Bis(cyclopentadienyl)chromium

Description

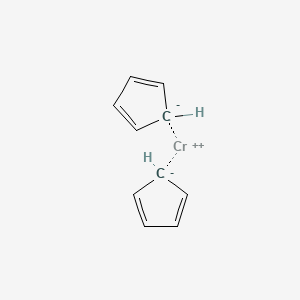

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10Cr |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

chromium(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

TYYBBNOTQFVVKN-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

boiling_point |

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992) |

melting_point |

343 °F (NTP, 1992) |

physical_description |

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992) |

solubility |

Decomposes (NTP, 1992) |

Origin of Product |

United States |

Synthetic Methodologies for Bis Cyclopentadienyl Chromium and Its Analogues

Classical Synthetic Routes to Bis(cyclopentadienyl)chromium

The preparation of this compound (Cr(C₅H₅)₂) can be achieved through several established methods, primarily involving chromium(II) or chromium(III) halides as starting materials.

Reductive Coupling from Chromium(II) Halides and Cyclopentadienyl (B1206354) Alkali Metal Salts

A straightforward and common method for synthesizing chromocene (B72048) involves the reaction of a chromium(II) halide, typically chromium(II) chloride (CrCl₂), with a cyclopentadienyl salt of an alkali metal, such as sodium cyclopentadienide (B1229720) (NaC₅H₅). wikipedia.orgchemeurope.com This synthesis is typically carried out in an appropriate solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgchemeurope.com The reaction proceeds as a reductive coupling, where two cyclopentadienyl anions displace the chloride ions to form the neutral sandwich compound, with the concurrent formation of a salt byproduct.

The general reaction is as follows: CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl wikipedia.org

This method, first described by Ernst Otto Fischer, provides a direct route to chromocene. wikipedia.org

Redox Preparations Involving Chromium(III) Halides

Chromocene can also be synthesized from a chromium(III) precursor, such as chromium(III) chloride (CrCl₃), through a redox process. wikipedia.org In this approach, an excess of the cyclopentadienyl reagent is used, which not only acts as a ligand source but also as a reducing agent. The reaction yields chromocene, sodium chloride, and dihydrofulvalene (the product of cyclopentadienyl radical coupling). wikipedia.org

The balanced chemical equation for this redox preparation is: 2 CrCl₃ + 6 NaC₅H₅ → 2 Cr(C₅H₅)₂ + C₁₀H₁₀ + 6 NaCl wikipedia.org

Controlled Synthesis of Substituted this compound Analogues

The synthesis of chromocene analogues with substituted cyclopentadienyl rings allows for the tuning of the compound's electronic and steric properties.

Synthesis of Alkyl-Substituted Cyclopentadienyl Complexes (e.g., Decamethylchromocene, Bis(ethylcyclopentadienyl)chromium)

Alkyl-substituted chromocene derivatives are prepared in a manner analogous to the parent compound, by reacting the appropriate chromium halide with the corresponding alkyl-substituted cyclopentadienyl alkali metal salt.

Decamethylchromocene (Cr[C₅(CH₃)₅]₂) : This sterically hindered analogue is synthesized by reacting chromium(II) chloride with lithium pentamethylcyclopentadienide (LiC₅(CH₃)₅). wikipedia.orgchemeurope.com The permethylation of the cyclopentadienyl rings significantly enhances the ligand field strength. escholarship.org

CrCl₂ + 2 LiC₅(CH₃)₅ → Cr[C₅(CH₃)₅]₂ + 2 LiCl

Bis(ethylcyclopentadienyl)chromium (Cr(C₂H₅C₅H₄)₂) : This derivative is prepared using ethylcyclopentadienyl ligands. ereztech.comchemscene.comsigmaaldrich.com

| Compound Name | Formula | Molar Mass ( g/mol ) |

| Decamethylchromocene | Cr[C₅(CH₃)₅]₂ | 350.53 |

| Bis(ethylcyclopentadienyl)chromium | Cr(C₂H₅C₅H₄)₂ | 238.29 |

Preparation of Functionalized Cyclopentadienyl Chromium Complexes (e.g., Pyridyl-functionalized, Oxygen/Sulfur functionalized)

Functional groups can be incorporated into the cyclopentadienyl ligand to create complexes with tailored properties, such as constrained geometries or altered reactivity.

Pyridyl-functionalized Complexes : Paramagnetic CpCr(III) complexes with pyridine-imine ligands have been synthesized. For instance, radical pyridine-imine complexes like CpCr(PyCHNMes)Cl and CpCr(PyCHNMes) are prepared by reacting chromium precursors with the appropriate functionalized ligands and sodium cyclopentadienide. nih.gov

Oxygen/Sulfur Functionalized Complexes : A series of constrained geometry oxygen- and sulfur-functionalized cyclopentadienyl chromium complexes have been synthesized. nih.govnih.gov The synthesis typically involves the preparation of a functionalized cyclopentadienyl ligand, followed by its reaction with a chromium precursor like CrCl₃(THF)₃ in the presence of a strong base such as butyl lithium. nih.gov For example, an ortho-methoxy benzyl (B1604629) substituted cyclopentadienyl ligand can be reacted with CrCl₃(THF)₃ to yield a half-sandwich chromium complex where the oxygen atom coordinates to the chromium center. nih.gov Similarly, sulfur-functionalized complexes, such as those with a thiofuryl substituted cyclopentadienyl ring, have been prepared. nih.gov

Synthetic Approaches for Dimeric and Polynuclear Chromium-Cyclopentadienyl Complexes

The synthesis of dimeric and polynuclear chromium-cyclopentadienyl complexes often involves reactions that lead to the formation of bridging ligands or metal-metal bonds.

One route to a dimeric species is through the carbonylation of chromocene, which can lead to the formation of cyclopentadienylchromium tricarbonyl dimer, [Cr(C₅H₅)(CO)₃]₂. wikipedia.org

Elucidation of Electronic Structure, Coordination Geometry, and Bonding in Bis Cyclopentadienyl Chromium

Advanced Spectroscopic Characterization Methodologies

A suite of spectroscopic methods has been employed to probe the intricate details of chromocene's structure and electronic properties.

X-ray crystallography has been instrumental in confirming the "sandwich" structure of chromocene (B72048), where a central chromium atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org The average bond length between the chromium and carbon atoms (Cr-C) has been determined to be 215.1(13) picometers. wikipedia.orgwikipedia.org

The relative orientation of the two Cp rings has been a subject of interest. While electron diffraction studies in the gas phase suggest an eclipsed conformation (D₅h point group), the energy barrier for rotation between the eclipsed and staggered (D₅d point group) conformations is small. wikipedia.org Computational studies using density functional theory (DFT) also indicate that the D₅h conformation is the global minimum, though the energy difference between the two is minimal, suggesting the possibility of the D₅d conformation under certain conditions. acs.orgfigshare.com

| Parameter | Value | Reference |

|---|---|---|

| Average Cr-C Bond Length | 215.1(13) pm | wikipedia.orgwikipedia.org |

| Favored Conformation (Gas Phase) | Eclipsed (D₅h) | wikipedia.org |

| Energy Difference (D₅h vs. D₅d) | ~0.28 kcal/mol | figshare.com |

This compound is a paramagnetic compound with 16 valence electrons, which does not adhere to the 18-electron rule. wikipedia.org Its paramagnetic nature makes it amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. EPR studies are crucial for determining the spin state and probing the electronic environment of the chromium center.

Chromocene possesses an intermediate ground spin state of S=1 (a triplet state). aps.org This triplet ground state is significantly lower in energy than the excited quintet and singlet states. aps.org The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the electronic structure and symmetry of the molecule. The g-values for chromocene are indicative of an orbitally degenerate or near-degenerate ground state, which is consistent with its electronic configuration.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insights into the bonding interactions between the chromium atom and the cyclopentadienyl ligands. The vibrational modes of the Cp rings and the metal-ligand stretching frequencies are sensitive to the strength of the coordination bond.

Raman spectra of solid chromocene have been recorded, and assuming a D₅d geometry, several vibrational bands have been assigned. aip.org For instance, bands at 283 cm⁻¹ (ν₄, a₁g), 370 cm⁻¹ (ν₁₆, e₁g), and 1094 cm⁻¹ (ν₃, a₁g) are attributed to vibrational modes. aip.org These spectroscopic signatures provide a fingerprint of the molecule and can be used to assess the integrity of the metal-ligand framework in various environments.

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) and near-infrared (NIR) regions is used to study the electronic transitions within the molecule. For chromocene, these transitions primarily involve the d-orbitals of the chromium atom and the π-orbitals of the cyclopentadienyl ligands.

The spectra reveal information about the ligand field splitting and the energies of the molecular orbitals. The first electronic excitation in chromocene is a spin-allowed transition, which contributes to its magnetic anisotropy. aps.org Understanding these electronic transitions is fundamental to explaining the photochemistry and reactivity of the compound.

While the paramagnetism of chromocene itself presents challenges for conventional solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state NMR techniques have been successfully applied. tamu.edu For polycrystalline chromocene, ¹H and ¹³C magic-angle spinning (MAS) NMR spectra show broad signals due to the paramagnetic nature of the compound. tamu.edu

| Nucleus | Isotropic Shift (ppm) | Reference |

|---|---|---|

| ¹H | 315 | tamu.edu |

| ¹³C | -258 | tamu.edu |

Quantum Chemical and Computational Probes of Bonding and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the electronic structure, bonding, and stability of this compound. acs.orgfigshare.com These computational methods allow for a detailed analysis of the molecular orbitals and the nature of the metal-ligand interactions.

DFT calculations have been used to investigate the relative stabilities of the eclipsed and staggered conformations, confirming that the eclipsed (D₅h) geometry is slightly more stable. figshare.com The calculated energy difference is small, which is consistent with the low barrier to rotation of the Cp rings observed experimentally. wikipedia.orgfigshare.com

The bonding in chromocene can be described by the interaction of the d-orbitals of the chromium(II) ion with the π-molecular orbitals of the two cyclopentadienyl anions. This interaction leads to the formation of a stable sandwich complex, despite it having only 16 valence electrons. wikipedia.org Computational studies have provided detailed molecular orbital diagrams that illustrate the nature of these bonding interactions. Furthermore, these calculations have been employed to predict and interpret the results from various spectroscopic techniques, such as vibrational frequencies and electronic transitions, providing a cohesive picture of the molecule's properties. acs.orgfigshare.com

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the geometric and electronic properties of organometallic compounds like this compound. DFT calculations are effective in providing accurate geometries and bond energies for such systems. scispace.com

Theoretical studies on half-sandwich cyclopentadienyl complexes of Group 6 metals, including chromium, have explored their structure and energetics. scispace.com For 15-electron systems, both spin doublet and spin quartet states have been investigated to determine their relative energies and optimized geometries. scispace.com These calculations often employ extended basis sets to achieve higher accuracy. scispace.com

In the broader context of metallocenes, DFT studies have been instrumental in understanding the delicate balance between different energetic stabilizations in higher oxidation state complexes. scispace.com The choice of the exchange-correlation functional in DFT calculations can significantly impact the calculated excitation energies, highlighting the importance of selecting an appropriate functional for reliable results. acs.org

Table 1: Selected DFT-Calculated Properties of Chromium Complexes

| Property | System | Computational Level | Finding | Reference |

|---|---|---|---|---|

| Structural Preference | CpCrX2(PH3) | MP2 and DFT | Competition between electron pairing stabilization and M-P bond dissociation energy. | scispace.com |

| Energy Splitting | CpCrX2(PH3) | MP2 and DFT | The cost of pairing an electron is greater than the energy gain from forming a new Cr-PH3 bond. | scispace.com |

| Excitation Energies | M(CO)6 (M=Cr) | TDDFT | Lowest excited states are charge transfer states, not ligand field excitations as previously thought. | acs.org |

Molecular Orbital (MO) Theory Applications to Metal-Ligand Bonding

Molecular Orbital (MO) theory provides a fundamental framework for describing the bonding between the chromium center and the cyclopentadienyl (Cp) ligands. In metallocenes, the p-orbitals of the two Cp rings combine to form a set of ligand group orbitals, which then interact with the valence atomic orbitals of the central metal atom. psgcas.ac.in

The interaction between the metal d-orbitals and the ligand orbitals results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org Generally, the ligand orbitals are lower in energy than the metal orbitals, leading to bonding MOs having more ligand character and anti-bonding MOs having more metal character. libretexts.org

For transition metal cyclopentadienyl complexes, the metal-ligand interactions can be categorized into sigma (σ), pi (π), and delta (δ) types. psgcas.ac.in A unique aspect of these complexes is the predominance of the π-interaction, while the σ-interactions are largely non-bonding and the δ-interactions are weakly bonding. psgcas.ac.in This strong π-interaction is a key factor in the stability of these compounds. psgcas.ac.in In an octahedral complex, the t2g set of metal d-orbitals (dxy, dyz, dxz) are non-bonding if only σ-bonding is considered. libretexts.org However, ligands with p-symmetry orbitals can overlap with these t2g orbitals to form π-bonds. scribd.com

Energy Decomposition Analysis (EDA) of Metal-Cyclopentadienyl Interactions

The bonding in covalent molecules can be understood as a balance between repulsive localization energies and more strongly attractive delocalization energies. nih.gov The delocalization of electrons between the metal and the cyclopentadienyl rings is a crucial component of the covalent bond. This delocalization is facilitated by the overlap of metal and ligand orbitals. nih.gov In related systems, such as tetraaryl square planar cobalt complexes, EDA has been used to provide insights into their stability, which can guide the rational design of new complexes. researchgate.net The ionic contribution to the metal-Cp bond is also a significant factor, as seen in organochalcogenide complexes where the chalcogen is partially positively charged and the Cp ligand is partially negatively charged. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) characterizes chemical bonds based on the topology of the electron density. wiley-vch.de This method defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de The presence of a bond path, a line of maximum electron density linking two atomic nuclei, is a necessary condition for the existence of a chemical bond between them. wiley-vch.de A bond critical point (BCP) is located on this path, and the properties of the electron density at the BCP provide quantitative information about the nature of the interaction. wiley-vch.de

QTAIM has been successfully applied to characterize metal-metal multiple bonds, such as the quintuple bond in a dichromium complex. nih.gov In that study, the electron density at the Cr-Cr BCP was found to be high, indicating a significant covalent interaction. nih.gov The analysis of the Laplacian of the electron density can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. wiley-vch.de Although a specific QTAIM analysis of this compound is not detailed in the provided results, the methodology is well-suited to characterize the Cr-Cp bonding interactions and quantify their covalent and ionic character.

Computational Studies on Spin-State Alteration and Energy Landscaping

The presence of partially filled d-orbitals in transition metal complexes like this compound often leads to the possibility of multiple low-lying electronic spin states. Computational studies are essential for mapping the potential energy surfaces of these different spin states and understanding the factors that influence their relative energies.

For chromium(III) complexes, DFT and Møller-Plesset (MP2) calculations have been used to determine the energies and structures of both spin doublet and spin quartet states for 15-electron systems. scispace.com Such studies reveal that the preference for a particular spin state can be traced to the competition between the energy required for electron pairing and the bond dissociation energies. scispace.com

Computational studies on other first-row transition metal complexes have shown that the choice of DFT functional is critical for correctly predicting the spin ground state. nih.gov For instance, in certain cobalt(II) complexes, only specific functionals could accurately describe the high-spin ground state. nih.gov These computational approaches are vital for understanding the magnetic properties and reactivity of this compound, which are intimately linked to its spin-state landscape.

Reactivity Profiles and Mechanistic Inorganic Chemistry of Bis Cyclopentadienyl Chromium

Ligand Exchange and Substitution Reactions

The reactivity of chromocene (B72048) is dominated by reactions that involve the displacement of one or both of its cyclopentadienyl (B1206354) ligands. wikipedia.org This lability allows for the synthesis of a variety of chromium-containing compounds.

2 Cr(C₅H₅)₂ + 6 CO → [Cr(C₅H₅)(CO)₃]₂ + "(C₅H₅)₂" wikipedia.org

The dimeric intermediate, bis[tricarbonyl(π-cyclopentadienyl)chromium], is itself highly reactive, readily undergoing reactions that involve the cleavage of its chromium-chromium bond. rsc.org

| Reactant | Reagent | Key Intermediate | Final Product |

| Bis(cyclopentadienyl)chromium (Chromocene) | Carbon Monoxide (CO) | Cyclopentadienylchromium tricarbonyl dimer | Chromium Hexacarbonyl |

Chromocene readily reacts with protic reagents, such as carboxylic acids. This reactivity provides a convenient synthetic route for preparing anhydrous forms of other chromium(II) compounds, which are valuable precursors in inorganic synthesis. wikipedia.org A notable example is the reaction of chromocene with acetic acid (CH₃CO₂H) to produce anhydrous chromium(II) acetate (B1210297) and cyclopentadiene. wikipedia.org In this reaction, the proton from the acid facilitates the displacement of the cyclopentadienyl ligands.

The reaction is represented by the following equation:

4 CH₃CO₂H + 2 Cr(C₅H₅)₂ → Cr₂(O₂CCH₃)₄ + 4 C₅H₆ wikipedia.org

This method is particularly useful because it avoids the aqueous conditions that can complicate the synthesis of anhydrous metal acetates.

| Reactant | Reagent | Product 1 | Product 2 | Significance |

| This compound | Acetic Acid | Chromium(II) acetate (anhydrous) | Cyclopentadiene | Convenient route to anhydrous metal precursors |

Oxidative Addition and Reduction Pathways

Oxidative addition is a fundamental reaction in organometallic chemistry where the coordination number and the oxidation state of the metal center increase. wikipedia.orglibretexts.org The reverse process is known as reductive elimination. ilpi.comumb.edu For a metal complex to undergo oxidative addition, it must possess a stable oxidation state two units higher than its initial state and have a vacant coordination site. ilpi.comumb.edu

This compound is a strong reducing agent, a characteristic that defines much of its reactivity. wikipedia.org This indicates that the Cr(II) center is easily oxidized. Upon exposure to air, chromocene is rapidly oxidized, highlighting its reducing power. acs.orgchemeurope.com While specific examples of classic oxidative addition (e.g., addition of H₂ or R-X to form a Cr(IV) species) are less common than ligand substitution for chromocene, its role as a reducing agent in various reactions is a manifestation of its facile oxidation. For instance, in reactions like the Nozaki-Hiyama-Kishi reaction, it acts as a catalyst, which involves redox cycles at the chromium center. sigmaaldrich.com

The oxidation of Cr(II) to Cr(III) is a key pathway. In various environments, Cr(III) can be further oxidized to Cr(VI), although this is more relevant to the broader environmental chemistry of chromium than to the specific reaction pathways of chromocene itself. nih.govresearchgate.net The primary oxidative pathway for chromocene under ambient conditions is its reaction with atmospheric oxygen, which leads to decomposition and the formation of chromium oxides. chemeurope.com

Photochemical Reactivity and Transformations

Photochemical reactions in organometallic chemistry are initiated by the absorption of light, which can promote a molecule to an excited electronic state with different reactivity compared to its ground state. thermofisher.comlibretexts.org Common photochemical transformations include ligand dissociation, which can create a coordinatively unsaturated, highly reactive intermediate. libretexts.org

While detailed photochemical studies specifically on this compound are not as extensively documented as for other metallocenes, research on related organometallic complexes provides insight into potential pathways. For instance, photolysis has been shown to induce cyclopentadienyl ligand exchange in bis(cyclopentadienyl)zirconium dichloride and reactions in bis(cyclopentadienyl)diphenyl titanium(IV). google.com Similarly, photochemical reactions of bis(cyclopentadienyl)titanium dichloride have also been explored. google.com

The photolysis of organometallic compounds can generate radicals or coordinatively unsaturated species that can then engage in subsequent reactions. chemrxiv.org For chromium complexes, studies on chromium carbonyls show that UV irradiation can lead to the loss of CO ligands, enabling the coordination of other molecules. This suggests that the Cr-Cp bond in chromocene could also be susceptible to photolytic cleavage, potentially leading to ligand substitution or other transformations under photochemical conditions.

Chemistry of Substituted and Bridged Bis Cyclopentadienyl Chromium Systems

Influence of Steric and Electronic Effects of Cyclopentadienyl (B1206354) Ring Substituents

The introduction of substituents onto the cyclopentadienyl rings of chromocene (B72048) has a profound impact on its molecular structure, stability, and chemical behavior. These effects can be broadly categorized as steric, arising from the physical bulk of the substituent, and electronic, stemming from the electron-donating or electron-withdrawing nature of the group.

The synthesis of a series of chromocenes with silylated or alkylated cyclopentadienyl ligands has been accomplished. researchgate.net For instance, the reaction of chromium(II) acetate (B1210297) with the corresponding substituted cyclopentadienide (B1229720) salts yields these derivatives. researchgate.net While detailed structural and reactivity comparisons for a homologous series of substituted chromocenes are not extensively documented in the provided results, analogous systems provide insight. For example, in ruthenocene-based pincer complexes, the presence of five methyl groups on one cyclopentadienyl ring significantly increases its steric volume and electron-donating ability compared to the unsubstituted Cp ring. nih.gov This increased steric bulk can hinder the approach of reactants to the metal center. nih.gov In these bimetallic complexes, the angle between the planes of the cyclopentadienyl rings is also affected by the substituents, with values of 8.75(8)° and 9.9(2)° observed for different substituted systems. nih.gov

The electronic properties of the substituents also play a critical role. Electron-donating groups, such as alkyl groups, increase the electron density at the chromium center. nih.gov This enhanced electron density can influence the redox properties of the complex and its reactivity in processes like catalysis. nih.gov Conversely, electron-withdrawing groups would be expected to decrease the electron density at the metal. The interplay of these steric and electronic factors allows for the fine-tuning of the properties of bis(cyclopentadienyl)chromium derivatives for specific applications. rsc.org

A quantum chemical study on various classes of halogenated compounds suggests that in carbon-based backbones, steric effects are often more dominant than electronic effects. chemrxiv.org However, the importance of electronic factors increases as the backbone atoms are replaced with more electronegative elements. chemrxiv.org While not directly studying chromocene, this principle likely applies, indicating a complex balance between steric and electronic influences in substituted chromocene systems.

Table 1: Comparison of Steric and Electronic Effects of Common Cyclopentadienyl Substituents

| Substituent | Predominant Effect | Expected Impact on Chromium Center | Reference |

| Methyl (-CH₃) | Electron-donating, moderate steric bulk | Increased electron density, moderate steric hindrance | nih.gov |

| Isopropyl (-CH(CH₃)₂) | Electron-donating, significant steric bulk | Increased electron density, significant steric hindrance | researchgate.net |

| Trimethylsilyl (-Si(CH₃)₃) | Electron-withdrawing (inductive), large steric bulk | Decreased electron density, significant steric hindrance | researchgate.net |

| Phenyl (-C₆H₅) | Electron-withdrawing (inductive), moderate steric bulk | Decreased electron density, moderate steric hindrance | wikipedia.org |

Functionalized Cyclopentadienyl Ligands in Directing Chromium Reactivity

Attaching functional groups to the cyclopentadienyl ligands provides a powerful tool for directing the reactivity of the chromium center. These functional groups can contain donor atoms that can coordinate to the chromium or another metal center, or they can be reactive sites for further chemical transformations.

N-donor functionalized cyclopentadienyl ligands have been successfully incorporated into chromium complexes. researchgate.net These ligands can be designed with varying donor strengths by introducing different substituents on the N-donor moiety. researchgate.net For instance, pyridine-cyclopentadienyl ligands have been used to create chromium complexes that, upon activation, act as highly active catalysts for ethylene (B1197577) polymerization. researchgate.net There is an observed correlation between the donor strength of the nitrogen atom, the nitrogen-chromium bond distance, and the electronic absorption maximum of the complex. researchgate.net

The synthesis of chromocenes with functional groups like esters or ketones on the cyclopentadienyl ring has also been achieved. acs.org These functionalized ligands can serve as handles for building more complex molecular architectures. acs.org For example, the reaction of [η⁵-RC₅H₄Cr(CO)₃]₂ (where R is an acetyl or methoxycarbonyl group) with elemental selenium leads to the formation of linear Cr₂Se complexes. acs.org This demonstrates how the functional group is retained during subsequent reactions, allowing for the creation of new functionalized multinuclear complexes. acs.org

The ability to introduce a wide variety of functional groups opens up possibilities for creating chromocene derivatives with tailored properties for applications in catalysis and materials science. researchgate.netresearchgate.netnih.govcore.ac.uk

Table 2: Examples of Functionalized Cyclopentadienyl Ligands in Chromium Complexes

| Functional Group | Ligand Type | Application/Reactivity | Reference |

| Pyridine | N-donor | Ethylene polymerization catalysis | researchgate.net |

| Acetyl (-COCH₃) | Carbonyl | Precursor for selenium-containing complexes | acs.org |

| Methoxycarbonyl (-COOCH₃) | Ester | Precursor for selenium-containing complexes | acs.org |

| Thiophene | S-donor | Synthesis of half-sandwich complexes | researchgate.net |

Dimeric and Polynuclear Chromium-Cyclopentadienyl Frameworks

This compound can serve as a building block for the construction of dimeric and polynuclear frameworks. These larger structures can exhibit interesting magnetic and electronic properties arising from metal-metal interactions.

A well-known example is the cyclopentadienylchromium tricarbonyl dimer, [CpCr(CO)₃]₂, which is formed from the carbonylation of chromocene. wikipedia.org This dimer features a Cr-Cr bond with a distance of 3.281 Å. wikipedia.org The molecule exists in equilibrium with the monometallic radical CpCr(CO)₃. wikipedia.org

Dinuclear chromium complexes can also be formed through bridging ligands. For example, the reaction of a monopentamethylcyclopentadienyl chromium complex with azobenzene (B91143) or 1,2-diphenylhydrazine (B7769752) results in the formation of dinuclear chromium(IV) bis(imido) [{CrCpCl(μ-NPh)}₂] and chromium(III) bis(amido) [{CrCpCl(μ-NHPh)}₂] derivatives, respectively. rsc.org In these complexes, two {CrCp*Cl} units are held together by bridging nitrogen-containing ligands. rsc.org The Cr-Cr distances in these complexes are 2.663(2) Å for the bis(imido) and 2.978(1) Å for the bis(amido) complex. rsc.org

Furthermore, tetranuclear chromium hydride complexes of the type [{CrCp*(μ₃-H)}₄] have been synthesized. rsc.org These complexes possess a distorted cubane-type {Cr₄(μ₃-H)₄} core with varying Cr-Cr distances ranging from 2.509(1) to 2.753(1) Å. rsc.org The development of supramolecular porous crystalline frameworks from polynuclear secondary building units is an active area of research, suggesting possibilities for creating extended structures from chromium-cyclopentadienyl units. nih.gov

Table 3: Structural Data for Selected Dimeric and Polynuclear Chromium-Cyclopentadienyl Complexes

| Complex | Cr-Cr Bond Distance (Å) | Bridging Ligand(s) | Reference |

| [CpCr(CO)₃]₂ | 3.281 | None (direct Cr-Cr bond) | wikipedia.org |

| [{CrCpCl(μ-NPh)}₂] | 2.663(2) | μ-NPh | rsc.org |

| [{CrCpCl(μ-NHPh)}₂] | 2.978(1) | μ-NHPh | rsc.org |

| [{CrCp*(μ₃-H)}₄] | 2.509(1) - 2.753(1) | μ₃-H | rsc.org |

Analogues Incorporating Other Chalcogenide Ligands (e.g., Sulfur-Rich Complexes)

Analogues of this compound that incorporate other chalcogenide ligands, particularly sulfur, have been synthesized and characterized. These complexes often exhibit rich structural chemistry due to the diverse coordination modes of sulfur-containing ligands. core.ac.ukuni-regensburg.de

The reaction of cyclopentadienyl-transition metal fragments with elemental sulfur can lead to the formation of polynuclear sulfur-rich complexes. core.ac.uk These complexes can contain monosulfido, disulfido, or polysulfido ligands. core.ac.uk The nature of the cyclopentadienyl ligand can influence the course of the reaction, with steric effects playing a significant role. core.ac.uk

For instance, the reaction of [{CpCr(CO)₃}₂] with dithiadiazolyl dimers, [S₂N₂CR]₂, results in the formation of diamagnetic π-complexes where the dithiadiazolyl heterocycle is η²-coordinated to the chromium atom. wiley-vch.denus.edu.sg These complexes retain the S-S bond of the dithiadiazolyl radical. nus.edu.sg

Furthermore, linear, butterfly, and cubic chromium-selenium complexes containing functionalized cyclopentadienyl ligands have been synthesized. acs.org The reaction of [η⁵-RC₅H₄Cr(CO)₃]₂ with elemental selenium yields linear Cr₂Se complexes of the formula [η⁵-RC₅H₄Cr(CO)₂]₂Se. acs.org The Cr-Se bond lengths in a functionalized derivative were found to be approximately 2.1935(16) Å. acs.org The study of these chalcogenide-containing analogues provides insight into the fundamental chemistry of metal-sulfur and metal-selenium interactions, which is relevant to areas such as bioinorganic chemistry and materials science. core.ac.ukuni-regensburg.de

Catalytic Paradigms in Polymerization and Organic Synthesis with Bis Cyclopentadienyl Chromium

Olefin Polymerization Processes

Bis(cyclopentadienyl)chromium, also known as chromocene (B72048), serves as a significant precursor and catalyst in the polymerization of olefins. Its catalytic behavior, particularly when supported on inorganic oxides, has been a cornerstone in the production of polyethylene (B3416737).

Mechanistic Investigations of Active Species Formation and Propagation

The mechanism of olefin polymerization using this compound-based catalysts, particularly when supported, involves a series of complex steps starting from the formation of the active species. When chromocene is deposited onto a silica (B1680970) support, it reacts with the surface silanol groups. This reaction leads to the formation of a surface-bound chromium species, releasing cyclopentadiene. It is generally accepted that the active catalytic center is a Cr(III)-alkyl species. However, the precise nature of the active sites and the mechanism of their formation have been subjects of extensive research and debate.

One proposed mechanism for the formation of the active species involves the reduction of a higher-valent chromium precursor. For instance, in Phillips-type catalysts, a Cr(VI) species is first reduced to Cr(II) by ethylene (B1197577) or other reducing agents like carbon monoxide. This Cr(II) species is then believed to be the precursor to the active Cr(III)-alkyl site required for polymerization. The Cossee-Arlman mechanism is widely accepted for the chain propagation step, where the ethylene monomer inserts into the chromium-alkyl bond.

Recent studies have provided further insights into the nature of the active sites. Spectroscopic investigations have been employed to characterize the surface-bound chromium species. While a coordinatively unsaturated paramagnetic chromium alkyl containing a CpCrIIIR fragment (where Cp is pentamethylcyclopentadienyl) has been shown to catalyze ethylene polymerization, the exact structure of the active sites on supported systems remains a topic of investigation researchgate.net. The initiation of catalysis is thought to involve the reaction of the supported chromium species with the olefin monomer to form the initial chromium-alkyl bond that starts the polymer chain growth.

Applications in Thermal Homo-polymerization and Co-polymerization Reactions

This compound-based catalysts are highly effective for the thermal homo-polymerization of ethylene, leading to the production of high-density polyethylene (HDPE). When ethylene is homopolymerized using a chromium oxide catalyst in the absence of hydrogen, the primary products are linear α-olefins with an even number of carbon atoms icp.ac.ru.

These catalysts also exhibit significant activity in the co-polymerization of ethylene with α-olefins such as 1-butene and 1-hexene, producing linear low-density polyethylene (LLDPE) icp.ac.ru. The ability of the catalyst to incorporate co-monomers is a critical factor in determining the properties of the resulting polymer. For instance, the r1 value for ethylene/1-hexene copolymerization with a chromium oxide catalyst is around 30, indicating a good efficiency for α-olefin incorporation, which is intermediate between metallocene catalysts and titanium-based Ziegler-Natta catalysts icp.ac.ru. The resulting copolymers have a structure similar to those produced with other catalyst systems, with the α-olefin units incorporated as branches along the polyethylene chain icp.ac.ru.

The thermal stability of the catalyst and its performance at elevated temperatures are crucial for industrial applications. Research has focused on developing catalysts that maintain high activity and produce polymers with desired properties under commercially relevant polymerization conditions.

Role as Supported Catalysts (e.g., Phillips-type, Union Carbide Unipol Systems)

The commercial significance of this compound is most prominent when it is used as a precursor for supported catalysts. These heterogeneous catalysts are central to major industrial processes for polyethylene production.

Phillips-type Catalysts: The Phillips catalyst, developed by Phillips Petroleum, is a chromium oxide catalyst supported on silica (Cr/SiO2) and is responsible for a large portion of global HDPE and LLDPE production uu.nl. While the initial catalyst is a chromium(VI) oxide, organochromium compounds like chromocene can be used as precursors. When chromocene is deposited onto a calcined silica support, it reacts with surface hydroxyl groups to form an anchored chromium species uu.nl. This approach creates active sites that are capable of polymerizing ethylene to high molecular weight polyethylene uu.nlmdpi.com. The properties of the resulting polymer, such as molecular weight distribution, are influenced by the nature of the support and the activation conditions uu.nl.

Union Carbide Unipol Systems: Union Carbide developed a series of supported chromium catalysts for their Unipol gas-phase process. A key catalyst in this system is based on chromocene supported on silica chemrxiv.orgresearchgate.netchempedia.info. Unlike the Phillips catalyst, the Union Carbide catalyst often does not require a co-catalyst chempedia.info. The Unipol process, which utilizes a fluidized bed reactor, is a highly efficient method for producing polyethylene uu.nl. The use of chromocene-based catalysts in this system allows for the production of a wide range of polyethylene grades uu.nlchempedia.info.

| Catalyst System | Precursor/Active Species | Support | Key Process | Polymer Product |

| Phillips-type | CrO3 or Organochromium (e.g., Chromocene) | Silica (SiO2) | Slurry or gas phase | HDPE, LLDPE |

| Union Carbide Unipol | This compound (Chromocene) | Silica (SiO2) | Gas phase (fluidized bed) | HDPE, LLDPE |

Influence of Ligand Modification on Catalytic Activity and Polymer Properties

The modification of the cyclopentadienyl (B1206354) ligand in this compound and related half-sandwich complexes can have a profound impact on the catalyst's activity, stability, and the properties of the resulting polymer. Introducing substituents onto the cyclopentadienyl rings alters the electronic and steric environment around the chromium center.

Studies have shown that electron-rich cyclopentadienyl or indenyl ligands can enhance catalytic activity and improve the incorporation of α-olefins into the polymer chain researchgate.net. For example, donor-functionalized cyclopentadienyl ligands have been used to create chromium complexes that are highly active for ethylene polymerization upon activation with methylaluminoxane (MAO), producing ultra-high molecular weight polyethylene (UHMWPE) researchgate.net.

The geometry and rigidity of the ligand framework are also crucial. Ligands that form stable half-sandwich compounds with intramolecular nitrogen coordination have been shown to yield highly active and temperature-stable catalysts for ethylene polymerization researchgate.net. The strategic modification of ligands allows for the fine-tuning of the catalyst's performance to produce polymers with specific molecular weights, branching, and other desired properties.

Metal-Mediated Carbon-Carbon Bond Forming Reactions

Beyond polymerization, chromium complexes derived from or analogous to this compound are active in mediating carbon-carbon bond forming reactions, offering unique reactivity and selectivity.

Stereoselective Pinacol-Type Cross-Coupling Reactions

Chromium-catalyzed pinacol-type cross-coupling reactions are a valuable method for the synthesis of 1,2-diols, which are important structural motifs in many natural products and pharmacologically active compounds. These reactions involve the reductive coupling of two different carbonyl compounds.

A notable application is the cross-coupling of α,β-unsaturated carbonyl compounds with aldehydes. In the presence of a chromium(II) chloride catalyst, these substrates can be coupled to form the corresponding pinacols in good yields and with high diastereoselectivity d-nb.infonih.gov. The reaction is typically carried out in the presence of a reducing agent, such as manganese powder, and a scavenger like chlorotrimethylsilane d-nb.info.

The stereochemical outcome of the reaction is influenced by the structure of the substrates. For instance, acroleins with α-branched alkyl side chains tend to yield the syn pinacols, while those with less bulky substituents favor the formation of the anti derivatives nih.gov. This selectivity is rationalized by the formation of a chromium allyl species as a key intermediate, which then undergoes nucleophilic attack on the aldehyde d-nb.info. The geometry of this allyl species, whether E or Z, dictates the diastereoselectivity of the final product d-nb.info. Although not directly employing this compound, these reactions highlight the utility of low-valent chromium species in stereoselective C-C bond formation.

Nozaki-Hiyama-Kishi Reactions (Addition of Organic Halides to Aldehydes)

The Nozaki-Hiyama-Kishi (NHK) reaction is a well-established method for carbon-carbon bond formation, involving the chromium(II)-mediated coupling of an organic halide with an aldehyde. organic-chemistry.orgwikipedia.org While traditionally a stoichiometric reaction, the development of catalytic versions has been a significant advancement, reducing the amount of toxic chromium waste. organic-chemistry.orgillinois.edu In this context, this compound(II), also known as chromocene (Cp₂Cr), has emerged as an effective precatalyst. acs.org

Research has shown that replacing the commonly used chromium(II) chloride (CrCl₂) with chromocene can considerably improve the turnover number in catalytic NHK reactions. acs.org In the presence of a stoichiometric reductant like manganese powder and a trapping agent such as trimethylchlorosilane (TMSCl), chromocene can efficiently facilitate the catalytic cycle. illinois.eduacs.org The loss of a cyclopentadienyl (Cp) ring from chromocene during the reaction to form a CpCrX₂-solvent complex does not impede the catalytic process, as the cycle can proceed from either Cr²⁺ or Cr³⁺ species. acs.org

The use of chromocene has proven effective for a variety of substrates, including allyl, alkenyl, alkynyl, and aryl halides. acs.org A key advantage is that significantly lower catalyst loadings are required compared to traditional chromium sources. For instance, in the reaction of allyl halides with aldehydes, as little as 1 mol% of chromocene or its derivative CpCrCl₂·THF is sufficient, a marked improvement over the ~7 mol% of CrCl₂ or CrCl₃ typically needed. acs.org This catalytic system maintains the high chemo- and diastereoselectivity characteristic of the stoichiometric NHK reaction. acs.org

The following table summarizes representative examples of Nozaki-Hiyama-Kishi reactions catalyzed by chromocene, demonstrating its efficiency with various substrates.

| Entry | Aldehyde | Organic Halide | Product | Yield (%) |

| 1 | Benzaldehyde | Allyl bromide | 1-Phenyl-3-buten-1-ol | 95 |

| 2 | Benzaldehyde | Crotyl bromide | 1-Phenyl-2-methyl-3-buten-1-ol | 91 (anti:syn = 98:2) |

| 3 | Cyclohexanecarboxaldehyde | 1-Iodo-1-dodecyne | 1-Cyclohexyl-2-tridecyn-1-ol | 85 |

| 4 | Benzaldehyde | Iodobenzene | Diphenylmethanol | 81 |

| 5 | Benzaldehyde | (E)-1-Iodo-1-dodecene | 1-Phenyl-2-dodecen-1-ol | 89 |

Other Catalytic Transformations (e.g., Hydrogenation, Oligomerization of Unsaturated Hydrocarbons)

Beyond its application in C-C bond-forming reactions, this compound and its derivatives are active catalysts in other significant organic transformations, notably in the hydrogenation of unsaturated hydrocarbons and the oligomerization of olefins. semanticscholar.orgnih.gov

Hydrogenation: Chromium-based systems have been developed for the stereoselective hydrogenation of alkynes to either E- or Z-olefins. nih.gov While specific studies focusing solely on this compound for this transformation are part of a broader field of chromium catalysis, the fundamental ability of chromium complexes to activate H₂ is established. nih.gov These reactions often employ a chromium precatalyst in conjunction with a ligand and a reductant. The choice of ligand, such as cyclic (alkyl)(amino)carbenes (CAACs), can control the stereochemical outcome of the hydrogenation, leading to either the trans- or cis-alkene product. nih.gov This highlights the versatility of chromium's catalytic activity in hydrogenation processes.

Oligomerization of Unsaturated Hydrocarbons: this compound, particularly when supported on silica, is a highly effective catalyst for ethylene polymerization. semanticscholar.org This system, often referred to as the Union Carbide catalyst, is known for producing linear, high-density polyethylene. semanticscholar.orgwikipedia.org The catalyst's activity is influenced by factors such as the silica dehydration temperature and the chromium content. semanticscholar.org

Under certain conditions, particularly at temperatures above 100°C, the catalytic system based on chromocene can also produce unsaturated, branched oligomers through a simultaneous polymerization-isomerization process. semanticscholar.org This demonstrates the compound's utility in converting simple alkenes like ethylene into more complex hydrocarbons. Chromium-based catalysts are central to industrial processes for the selective oligomerization of ethylene to produce valuable linear alpha-olefins like 1-hexene and 1-octene. mdpi.comtechnion.ac.il The mechanism is believed to involve a metallacyclic intermediate, with the chromium center cycling through different oxidation states. nih.gov

The table below provides an overview of the catalytic performance of this compound in ethylene conversion.

| Catalytic Process | Catalyst System | Substrate | Key Product(s) | Typical Conditions |

| Polymerization | Cp₂Cr on Silica | Ethylene | Linear Polyethylene | < 100°C |

| Oligomerization | Cp₂Cr on Silica | Ethylene | Branched Oligomers | > 100°C |

Contributions to Materials Science and Advanced Chemical Technologies

Precursors for Metal-Organic Frameworks (MOFs) and other Porous Materials

While chromium is a key component in highly stable Metal-Organic Frameworks (MOFs) like MIL-101(Cr), the direct use of bis(cyclopentadienyl)chromium as a primary precursor for MOF synthesis is not as common as the use of chromium salts. southwales.ac.ukcd-bioparticles.net However, its application in modifying and functionalizing other classes of porous materials is well-documented, particularly in the creation of materials for gas storage.

A notable application is the treatment of mesoporous silica (B1680970) with this compound to create composite materials with enhanced hydrogen adsorption capabilities. southwales.ac.uk In one study, hexagonally packed mesoporous silica was impregnated with this compound. southwales.ac.uk The resulting chromium-grafted silica demonstrated significantly higher hydrogen adsorption and storage capacities compared to the original, unmodified silica. southwales.ac.uk This enhancement is attributed to the interaction between hydrogen molecules and the dispersed chromium centers. southwales.ac.uk

Research Findings: The study of these chromium-doped silica materials revealed a remarkably high enthalpy of adsorption for hydrogen. southwales.ac.uk By measuring hydrogen adsorption at 77 K and 87 K, researchers calculated the heat of adsorption using the Clausius-Clapeyron equation. southwales.ac.uk The this compound-treated silica exhibited a maximum enthalpy of adsorption of 18.43 kJ mol⁻¹, one of the highest values reported for a porous material, indicating strong binding between the hydrogen molecules and the chromium sites. southwales.ac.uk Furthermore, this material demonstrated excellent stability, retaining its adsorption capacity after three months in an inert atmosphere, a significant advantage over other organometallic-grafted materials that may degrade over time. southwales.ac.uk The material also retained a substantial portion of its performance at higher temperatures, with 71% of its adsorption capacity at -78 °C and 18% at room temperature, relative to its performance at 77 K. southwales.ac.uk

| Property | Value | Significance |

|---|---|---|

| Maximum Enthalpy of Adsorption (H₂) | 18.43 kJ mol⁻¹ | Indicates strong interaction and binding of hydrogen. southwales.ac.uk |

| Stability | Retains adsorption capacity after 3 months. southwales.ac.uk | High stability compared to other organometallic-grafted silicas. southwales.ac.uk |

| Performance Retention at -78 °C | 71% (relative to 77 K) | Shows effectiveness at temperatures above liquid nitrogen. southwales.ac.uk |

| Performance Retention at Room Temp. | 18% (relative to 77 K) | Demonstrates potential for applications closer to ambient conditions. southwales.ac.uk |

Chemical Vapor Deposition (CVD) Precursors for Doped Semiconductors and Optical Materials

This compound is a recognized precursor for thin film deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). strem.com Its volatility, allowing it to sublime readily in a vacuum, makes it suitable for delivering chromium in the gas phase to a substrate surface. wikipedia.orgchemeurope.com Organometallic compounds, including chromocene (B72048) and its derivatives, are valuable as CVD/ALD precursors for depositing thin films with applications in semiconductors and optics. americanelements.com

In the realm of semiconductor technology, CVD and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are essential processes for creating thin, uniform films with precise thickness control. azonano.com this compound serves as a chromium source for doping semiconductor materials, which alters their electrical and optical properties. nih.gov For instance, chromium doping in metal oxides like titanium dioxide can tune the band gap, making the material suitable for solar cell applications. nih.gov The introduction of chromium creates new energy levels within the semiconductor lattice, which can shift the light absorbance characteristics of the material. nih.gov

The properties of the deposited films are highly dependent on the CVD/ALD process parameters. The technique enables conformal coating of complex 3D surfaces, which is a significant advantage over line-of-sight deposition methods like physical vapor deposition (PVD). rhysearch.chpro-physik.de ALD, in particular, allows for atomic-level thickness control, which is critical for fabricating advanced optical components like anti-reflection coatings and specialized mirrors. rhysearch.chtheoweiss.de While pure metal films can be produced from metallocenes, the process often requires temperatures above 500°C and the use of hydrogen gas to minimize carbon contamination. americanelements.com The resulting thin chromium films can be used as transparent electrodes or in other optoelectronic devices. researchgate.net

| Property | Description | Relevance in Deposition |

|---|---|---|

| Volatility | Readily sublimes under vacuum. wikipedia.orgchemeurope.com | Enables efficient gas-phase transport to the substrate. |

| Application | Deposition of chromium-containing thin films and chromium doping. americanelements.com | Used to fabricate doped semiconductors and optical coatings. nih.govrhysearch.ch |

| Deposition Temperature | Typically above 500°C for pure metal films. americanelements.com | Affects film purity, crystallinity, and properties. |

| Process Advantage | Allows for uniform, conformal coatings on complex shapes. rhysearch.ch | Crucial for advanced micro-optics and 3D components. pro-physik.de |

| Film Properties | Can produce very thin (<10 nm) chromium films with >60% transmittance. researchgate.net | Suitable for transparent conductive layers in optoelectronics. researchgate.net |

Integration in Hybrid Materials and Niche Applications

This compound is utilized in the creation of hybrid materials, where organic and inorganic components are combined to achieve synergistic properties. nih.gov The aforementioned chromium-doped mesoporous silica for hydrogen storage is a prime example of such a hybrid material, combining the high surface area of the silica support with the reactive chromium centers derived from the chromocene precursor. southwales.ac.uk

Beyond this, this compound has several important niche applications in materials science and catalysis.

Catalysis: One of the most significant industrial applications is its use as a precursor for the Phillips catalyst, which is used for ethylene (B1197577) polymerization. wikipedia.orgchemeurope.com When this compound is supported on silica gel, it decomposes to form highly active organometallic centers that are effective for polymerizing ethylene. wikipedia.orgchemeurope.com A large portion of industrially produced polyethylene (B3416737) relies on chromium-based catalysts derived from precursors like chromocene. chemeurope.com The interaction with the silica surface is crucial for the generation of the active catalytic species. acs.org

Precursor for other Chromium Compounds: The reactivity of the cyclopentadienyl (B1206354) ligands in chromocene makes it a convenient starting material for synthesizing other chromium(II) compounds. wikipedia.org For example, it reacts with carboxylic acids to produce anhydrous chromium(II) carboxylates, such as chromium(II) acetate (B1210297), which are themselves useful precursors in chemical synthesis. wikipedia.org

Formation of Hybrid Crystalline Structures: Research has shown that metallocenes like chromocene can form solid solutions with other metallocenes, such as ferrocene (B1249389), even in the absence of a solvent. acs.org This ability to migrate into another crystal lattice opens possibilities for creating homogeneously mixed, bimetallic crystalline materials and nanoparticles, which could have novel catalytic or magnetic properties. acs.org

| Application Area | Specific Use | Role of this compound |

|---|---|---|

| Polymerization Catalysis | Precursor for Phillips-type catalysts. wikipedia.orgchemeurope.com | Decomposes on a silica support to form active sites for ethylene polymerization. chemeurope.com |

| Hydrogen Storage Materials | Doping of mesoporous silica. southwales.ac.uk | Acts as a source of dispersed chromium centers that strongly bind hydrogen. southwales.ac.uk |

| Synthetic Chemistry | Precursor for other chromium(II) compounds. wikipedia.org | Reacts to form compounds like chromium(II) acetate via displacement of Cp ligands. wikipedia.org |

| Advanced Materials | Formation of bimetallic solid solutions. acs.org | Forms mixed crystals with other metallocenes (e.g., ferrocene) for potential dual-atom catalysts. acs.org |

Current Research Directions and Future Outlook in Bis Cyclopentadienyl Chromium Chemistry

Advancements in Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of bis(cyclopentadienyl)chromium, first described by E. O. Fischer, typically involves the reaction of a chromium(II) salt with sodium cyclopentadienide (B1229720) in an organic solvent like tetrahydrofuran (B95107). wikipedia.org While effective for laboratory-scale synthesis, this method presents challenges for large-scale industrial production, including the use of hazardous reagents and the generation of significant solvent waste. Consequently, a key area of current research is the development of more sustainable and scalable synthetic methodologies.

Key Research Thrusts:

Mechanochemistry: This approach involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. Mechanochemical synthesis is being explored as a green alternative for the production of various organometallic compounds, and its application to this compound and its derivatives could significantly reduce solvent waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput production. The development of flow chemistry protocols for the synthesis of this compound could enable more efficient and scalable manufacturing.

Solvent-Free and Alternative Solvent Systems: Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids. Furthermore, solvent-free synthetic routes are being investigated to minimize environmental impact and simplify product purification.

The following table summarizes the comparison between traditional and emerging synthetic methodologies for this compound.

| Methodology | Advantages | Disadvantages | Current Research Focus |

| Traditional Batch Synthesis | Well-established, reliable for lab scale. | Use of hazardous solvents, significant waste generation, limited scalability. | Not a primary area of new research. |

| Mechanochemistry | Reduced or no solvent use, potentially lower energy consumption, enhanced reaction rates. | Scalability for industrial production can be challenging, potential for localized overheating. | Exploring different milling techniques and reaction conditions to optimize yield and purity. |

| Flow Chemistry | Improved safety and control, enhanced scalability, potential for automation and high-throughput synthesis. | Higher initial equipment cost, potential for clogging with solid reagents or products. | Designing and optimizing microreactors and flow conditions for the synthesis of chromocene (B72048) and its derivatives. |

| Alternative Solvents | Reduced environmental impact, potential for unique reactivity. | Cost of alternative solvents can be high, requires extensive process optimization. | Investigating the use of ionic liquids and supercritical fluids as reaction media. |

Deeper Elucidation of Complex Catalytic Mechanisms

This compound is a key component in certain polymerization catalysts, most notably the Union Carbide catalyst for ethylene (B1197577) polymerization. wikipedia.org While the catalytic activity of chromocene-based systems has been known for decades, a detailed understanding of the underlying reaction mechanisms remains an active area of research. Modern analytical and computational techniques are providing unprecedented insights into the nature of the active species and the catalytic cycle.

Recent Mechanistic Insights:

Identification of the Active Site: For the silica-supported chromocene catalyst, recent studies combining spectroscopic techniques and density functional theory (DFT) calculations have identified the active species as monomeric, surface-grafted Cr(III)-hydride complexes. These are formed through the reaction of chromocene with surface silanol groups.

Polymerization Mechanism: The ethylene polymerization is understood to proceed via a Cossee-Arlman-type mechanism. This involves the coordination of an ethylene molecule to the chromium center, followed by its insertion into the chromium-alkyl bond, leading to chain propagation.

Computational Modeling: DFT calculations and other computational methods are proving invaluable in mapping the potential energy surfaces of catalytic reactions. These studies help to elucidate the transition states of key elementary steps, such as monomer insertion and chain termination, providing a theoretical basis for understanding catalyst activity and selectivity.

The following table outlines the key steps in the Cossee-Arlman mechanism for ethylene polymerization catalyzed by a chromocene-based system.

| Step | Description |

| Activation | Reaction of this compound with the support (e.g., silica) to form the active Cr(III)-hydride species. |

| Initiation | Insertion of the first ethylene molecule into the Cr-H bond to form a Cr-ethyl species. |

| Propagation | Successive insertion of ethylene molecules into the Cr-alkyl bond, leading to the growth of the polymer chain. |

| Chain Transfer/Termination | Processes that stop the growth of a polymer chain, such as β-hydride elimination or reaction with a chain transfer agent. |

Rational Design of Next-Generation Catalytic Systems

Building on a deeper understanding of catalytic mechanisms, researchers are now focused on the rational design of next-generation catalytic systems based on this compound with tailored properties. This involves the strategic modification of the ligand framework to influence the electronic and steric environment of the chromium center, thereby controlling the catalyst's activity, selectivity, and the properties of the resulting polymers.

Strategies for Catalyst Design:

Ligand Functionalization: The introduction of various substituents on the cyclopentadienyl (B1206354) rings can significantly alter the electronic and steric properties of the catalyst. For example, the use of bulky substituents can increase the catalyst's stability and influence the microstructure of the polymer.

ansa-Metallocenes: In ansa-chromocenes, the two cyclopentadienyl rings are linked by a bridging group. This structural constraint can lead to enhanced catalytic activity and stereoselectivity in certain reactions.

Computational and Machine Learning Approaches: The use of high-throughput screening, guided by computational modeling and machine learning algorithms, is accelerating the discovery of new and improved catalysts. These approaches can predict the catalytic performance of novel chromocene derivatives, reducing the need for extensive experimental work.

The table below provides examples of how modifying the this compound structure can impact its catalytic performance.

| Modification | Effect on Catalyst Properties | Desired Outcome |

| Introduction of alkyl or silyl groups on Cp rings | Increases steric bulk and alters electronic properties. | Improved catalyst stability, control over polymer molecular weight and branching. |

| Bridging the Cp rings (ansa-chromocenes) | Restricts ligand rotation, creates a more open coordination site. | Enhanced catalytic activity and stereoselectivity. |

| Use of heteroatom-containing ligands | Modifies the electronic environment of the chromium center. | Fine-tuning of catalyst reactivity and selectivity for specific applications. |

Exploration of Emerging Applications in Energy and Advanced Functional Materials

Beyond its traditional role in catalysis, this compound and its derivatives are being explored for a range of emerging applications in energy and advanced functional materials. The unique electronic and magnetic properties of this organometallic compound make it an attractive candidate for these novel applications.

Emerging Application Areas:

Thin-Film Solar Cells: this compound can serve as a precursor for the chemical vapor deposition (CVD) of chromium-containing thin films. researchgate.net These films have potential applications as components in thin-film solar cells. While still in the research phase, the ability to tune the properties of these films by modifying the precursor molecule is a significant advantage. The closely related ferrocene (B1249389) derivatives have shown promise as additives in perovskite solar cells, suggesting a potential avenue of exploration for chromocene-based compounds. acs.orgnih.gov

Energy Storage: Organometallic polymers, particularly those based on the redox-active ferrocene/ferrocenium couple, have been investigated as electrode materials for batteries. rsc.orgresearchgate.net The analogous redox properties of the this compound system suggest that chromocene-containing polymers could be developed for energy storage applications, offering the potential for high power density and excellent cycling stability. rsc.orgresearchgate.net

Molecular Magnets: Computational studies have explored the magnetic properties of molecules containing chromocene units. For instance, chromocene-coupled cumulenes have been investigated as potential single-molecule magnets. These materials could have applications in high-density data storage and quantum computing.

Organic Light-Emitting Diodes (OLEDs): While direct applications of this compound in OLEDs are not yet well-established, the broader field of organometallic complexes in OLEDs is an active area of research. The luminescent properties of chromocene derivatives could potentially be harnessed for the development of new emitter or host materials in OLED devices.

The following table summarizes the potential roles of this compound in these emerging applications.

| Application Area | Potential Role of this compound | Key Properties |

| Thin-Film Solar Cells | Precursor for deposition of chromium-containing layers. | Volatility, clean decomposition pathways. |

| Energy Storage | Redox-active component in polymer-based electrodes. | Reversible redox behavior, potential for high charge/discharge rates. |

| Molecular Magnets | Building block for single-molecule magnets. | Unpaired electrons, potential for strong magnetic anisotropy. |

| OLEDs | Potential as an emitter or host material. | Luminescent properties, tunable electronic structure. |

Q & A

Q. How should researchers integrate historical literature with recent studies on Chromocene’s applications?

- Classification : Advanced Literature Review

- Answer :

- Critical appraisal : Differentiate between primary sources (e.g., J. Organomet. Chem. articles) and secondary reviews.

- Citation tracing : Use tools like SciFinder to map seminal studies (e.g., 1955 synthesis by Fischer) to modern catalytic research.

- Gap analysis : Identify understudied areas (e.g., photochemical reactivity) for novel investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.